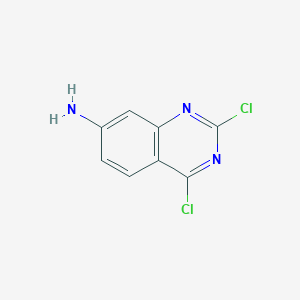

2,4-Dichloroquinazolin-7-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5Cl2N3 |

|---|---|

Molecular Weight |

214.05 g/mol |

IUPAC Name |

2,4-dichloroquinazolin-7-amine |

InChI |

InChI=1S/C8H5Cl2N3/c9-7-5-2-1-4(11)3-6(5)12-8(10)13-7/h1-3H,11H2 |

InChI Key |

YHFLVNAFGXBWMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(N=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,4 Dichloroquinazolin 7 Amine

Precursor Synthesis and Derivatization Approaches

The journey to 2,4-dichloroquinazolin-7-amine begins with the synthesis of its fundamental quinazoline (B50416) structure, often derived from accessible starting materials like anthranilic acid.

Routes from Anthranilic Acid Derivatives and Related Starting Materials

The most prevalent synthetic pathways commence with derivatives of anthranilic acid. scielo.br A common method involves the reaction of an appropriately substituted anthranilic acid with a source of carbon and nitrogen to form the pyrimidine (B1678525) ring of the quinazoline system. For instance, reacting anthranilic acid with potassium cyanate (B1221674) can initiate the formation of a urea (B33335) derivative, which then undergoes cyclization. jst.go.jpnih.govjst.go.jp Alternative starting materials such as 2-aminobenzonitriles can also be employed for cyclization reactions to build the quinazoline framework. scielo.br

A notable approach involves the condensation of 5-substituted anthranilic acids with formamidine (B1211174) acetate (B1210297), followed by chlorination, to yield the corresponding dichloroquinazoline. beilstein-journals.org This highlights the versatility of anthranilic acid derivatives in constructing the core quinazoline scaffold.

Preparation of Quinazolinediones as Intermediates

A widely used strategy in the synthesis of 2,4-dichloroquinazolines is the preparation of quinazoline-2,4(1H,3H)-diones as stable intermediates. google.comacs.org These diones can be synthesized through various methods, including the one-pot reaction of anthranilic acid derivatives with potassium cyanate in water, which proceeds through a urea intermediate followed by cyclization. jst.go.jpnih.govjst.go.jp This eco-efficient method provides high yields and simplifies the purification process. jst.go.jpnih.govjst.go.jp

Another route to quinazoline-2,4-diones involves the reaction of anthranilic acids with isocyanates, followed by acid-catalyzed cyclization of the resulting urea derivative without the need for intermediate isolation. google.com Isatoic anhydride (B1165640) is another precursor that can be transformed into quinazoline-2,4-diones. jst.go.jp

Table 1: Selected Methods for Quinazoline-2,4-dione Synthesis

| Starting Material | Reagents | Key Features | Reference |

| Anthranilic Acid Derivatives | Potassium Cyanate, Water | Eco-efficient, one-pot, high yield | jst.go.jpnih.govjst.go.jp |

| Anthranilic Acids | Isocyanates, Acid | One-pot, high purity | google.com |

| 2-Aminobenzamides | Di-tert-butyl Dicarbonate, DMAP | Metal-free, mild conditions | acs.org |

| Isatoic Anhydride | Amines, Triphosgene | Versatile for N-substituted diones | nih.gov |

Chlorination Reactions for Dichloro-Quinazoline Formation

The conversion of the quinazoline-2,4-dione intermediate to the target 2,4-dichloroquinazoline (B46505) is a critical step achieved through chlorination. The most commonly employed chlorinating agent for this transformation is phosphorus oxychloride (POCl₃), often used in excess and sometimes in the presence of a base like triethylamine (B128534) or N,N-dimethylformamide (DMF). scielo.brgoogle.comheteroletters.orgchemicalbook.com The reaction typically requires heating to reflux to ensure complete conversion. chemicalbook.com

Thionyl chloride (SOCl₂) is another effective chlorinating agent for this purpose. mdpi.com The reaction of the quinazolinone with POCl₃ occurs in two stages: an initial phosphorylation at lower temperatures, followed by conversion to the chloroquinazoline upon heating. researchgate.net Careful control of reaction conditions is crucial to maximize the yield of the desired 2,4-dichloro product. acs.org

Table 2: Common Chlorinating Agents and Conditions

| Starting Material | Chlorinating Agent | Conditions | Reference |

| Quinazoline-2,4-dione | Phosphorus Oxychloride (POCl₃) | Reflux, often with a base (e.g., triethylamine) | heteroletters.orgchemicalbook.com |

| 7-Chloro-6-nitroquinazolin-4(3H)-one | Thionyl Chloride (SOCl₂), DMF | 100 °C | mdpi.comresearchgate.net |

| Quinazolinone | Phosphorus Oxychloride (POCl₃) | Two-stage: phosphorylation (< 25 °C) then heating (70-90 °C) | researchgate.net |

Strategies for Introduction of the 7-Amino Group

The final key transformation is the introduction of the amino group at the 7-position of the quinazoline ring. This can be accomplished through two main strategies: direct amination or, more commonly, through a reductive amination pathway starting from a nitro precursor.

Direct amination of a pre-formed 2,4,7-trichloroquinazoline (B1295576) is a theoretical possibility. This would involve a nucleophilic aromatic substitution (SNAr) reaction where an ammonia (B1221849) source displaces the chlorine atom at the 7-position. However, regioselectivity can be a challenge in such reactions, as the chlorine atoms at the 2- and 4-positions are also susceptible to nucleophilic attack. stackexchange.commdpi.com More forcing conditions are generally required to displace the second chlorine atom after the first amination, as the electron-donating amino group deactivates the ring towards further substitution. stackexchange.com Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, offer milder conditions for C-N bond formation but would require a suitable precursor like a bromo- or triflate-substituted quinazoline.

A more controlled and widely used method for introducing the 7-amino group is through the reduction of a 7-nitroquinazoline (B2879274) precursor. heteroletters.org This multi-step approach begins with the nitration of a suitable quinazoline intermediate to introduce a nitro group at the 7-position. The synthesis of 2,4-dichloro-7-nitroquinazoline (B58027) is a key step in this sequence. heteroletters.orgiajps.com

The synthesis of this nitro-intermediate typically starts from a 7-nitroquinazoline-2,4-diol, which is then chlorinated using agents like phosphorus oxychloride. iajps.com Once the 2,4-dichloro-7-nitroquinazoline is obtained, the nitro group is reduced to the desired 7-amino group. This reduction can be achieved using various reducing agents, with catalytic hydrogenation (e.g., using H₂/Pd-C) or metal-acid combinations like tin(II) chloride in hydrochloric acid being common choices. evitachem.comacs.org This pathway offers better control over the regiochemistry and is often the preferred method for obtaining 2,4-dichloroquinazolin-7-amine with high purity.

Classical Synthetic Approaches for 2,4-Dichloroquinazolin-7-amine and Related Scaffolds

Classical methods for quinazoline synthesis provide a foundational blueprint for obtaining 2,4-dichloroquinazolin-7-amine. These multi-step sequences often begin with derivatives of anthranilic acid (2-aminobenzoic acid).

A prevalent and robust method involves the initial synthesis of a quinazoline-2,4-dione intermediate, which is subsequently chlorinated. For the target molecule, the synthesis would logically start from 5-aminoanthranilic acid or a protected version thereof.

Synthetic Pathway via Quinazolinedione Intermediate:

Cyclization: The synthesis typically begins with the reaction of an anthranilic acid derivative with a source for the C2 and N3 atoms of the quinazoline ring. A common method is the reaction of the anthranilic acid with potassium cyanate or urea to form a quinazoline-2,4(1H,3H)-dione. tandfonline.comgoogle.com To achieve the desired 7-amino substitution, the starting material would need to be 4-amino-2-aminobenzoic acid or, more practically, a version where the amino group is protected (e.g., as an acetamide) to prevent unwanted side reactions.

Chlorination: The resulting 7-amino-quinazoline-2,4(1H,3H)-dione is then treated with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation, often used in excess and serving as both the reagent and solvent at reflux temperatures. chemicalbook.com This step converts the dione (B5365651) into the 2,4-dichloroquinazoline. tandfonline.com The presence of a catalyst, such as N,N-dimethylaniline or triethylamine, can facilitate the reaction. tandfonline.com

A general representation of this classical approach is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Acetamido-2-aminobenzoic acid | 1. KOCN, H₂O/AcOH2. Heat | 7-Acetamidoquinazoline-2,4(1H,3H)-dione |

| 2 | 7-Acetamidoquinazoline-2,4(1H,3H)-dione | POCl₃, Heat | 7-Acetamido-2,4-dichloroquinazoline |

| 3 | 7-Acetamido-2,4-dichloroquinazoline | Acid or Base Hydrolysis | 2,4-Dichloroquinazolin-7-amine |

Modern and Green Chemistry Principles in 2,4-Dichloroquinazolin-7-amine Synthesis

In response to the limitations of classical methods, modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. These principles have been applied to the synthesis of quinazoline scaffolds, offering more streamlined approaches.

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers significant advantages in terms of time, resources, and waste reduction. For quinazoline synthesis, this can involve the combination of cyclization and functionalization steps.

Several one-pot methods for synthesizing quinazolines have been developed, often utilizing transition-metal catalysts or metal-free conditions. rsc.orgrsc.orgnih.gov For instance, a three-component reaction of a 2-aminoaryl ketone, an orthoester, and ammonium (B1175870) acetate can yield 2,4-disubstituted quinazolines under solvent-free and catalyst-free conditions. researchgate.net

Adapting this to 2,4-dichloroquinazolin-7-amine would be challenging but conceivable. A hypothetical one-pot strategy could involve the cyclization of a 2-aminobenzonitrile (B23959) derivative with a carbon source like phosgene (B1210022) or a phosgene equivalent, followed by in-situ chlorination. acs.org The development of such a process would align with green chemistry principles by minimizing solvent use and purification steps. nih.gov

Solid-phase synthesis is a powerful technique for generating libraries of compounds for drug discovery and other applications. benthamscience.com It involves attaching a starting material to a solid support (resin), performing a series of reactions, and then cleaving the final product from the support. acs.orgnih.gov This methodology facilitates purification, as excess reagents and byproducts can be simply washed away.

The synthesis of 2,4-diaminoquinazoline libraries has been successfully demonstrated using solid-phase techniques. nih.gov A similar strategy could be envisioned for 2,4-dichloroquinazolin-7-amine.

Hypothetical Solid-Phase Synthesis:

Attachment: An appropriate starting material, such as a protected 4-aminobenzoic acid, is anchored to a suitable resin.

Ring Formation: The quinazoline ring is constructed on the solid support through a series of reactions.

Chlorination: The resin-bound quinazolinedione is treated with a chlorinating agent.

Cleavage: The final 2,4-dichloroquinazolin-7-amine product is cleaved from the resin, often using a strong acid like trifluoroacetic acid (TFA). nih.gov

This approach allows for high-throughput synthesis but requires careful optimization of reaction conditions to ensure high yields and purity on the solid support. thieme-connect.com

Optimization of Reaction Conditions and Process Parameters for 2,4-Dichloroquinazolin-7-amine Production

The efficient production of 2,4-dichloroquinazolin-7-amine hinges on the careful optimization of several reaction parameters. The chlorination of the quinazoline-2,4-dione precursor is a critical step that often requires fine-tuning.

| Parameter | Consideration | Typical Conditions/Ranges |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) is standard. Other reagents like thionyl chloride (SOCl₂) with a catalyst may be used. | POCl₃ (often as solvent), or SOCl₂/DMF. |

| Catalyst | Tertiary amines like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can accelerate the chlorination. | 0.1 to 1.2 equivalents. |

| Temperature | The reaction typically requires heating to drive the conversion. | 80 °C to reflux temperature of POCl₃ (~105 °C). |

| Reaction Time | Monitored by techniques like TLC or LC-MS to ensure complete conversion of the starting material. | 2 to 24 hours. tandfonline.comacs.org |

| Solvent | POCl₃ can act as both reagent and solvent. In other cases, high-boiling inert solvents like dioxane or toluene (B28343) are used. mdpi.comgoogle.com | Neat or in a high-boiling solvent. |

| Work-up | Excess POCl₃ must be removed carefully, typically by quenching with ice water or a bicarbonate solution and extracting the product. | Quenching with ice, extraction with ethyl acetate or dichloromethane. chemicalbook.com |

DFT calculations and experimental studies on related 2,4-dichloroquinazolines show that the C4 position is generally more susceptible to nucleophilic attack than the C2 position. mdpi.com While this is more relevant for subsequent substitution reactions, it highlights the electronic nature of the scaffold that must be managed during synthesis to avoid unwanted side products.

Considerations for Scalable Synthesis in Academic Research

Transitioning a synthetic route from a small-scale laboratory experiment to a larger, gram-scale production for academic research introduces several practical challenges.

Reagent Handling: The use of large quantities of hazardous reagents like POCl₃ requires stringent safety protocols and specialized equipment.

Thermal Management: Exothermic reactions, such as quenching excess POCl₃, can be difficult to control on a larger scale. An ice bath and slow, portion-wise addition are crucial.

Purification: Chromatography, which is convenient for small-scale purification, becomes cumbersome and costly for larger quantities. Recrystallization is often the preferred method for purifying the final product on a larger scale.

Yield and Purity: Reactions that are high-yielding on a milligram scale may see a decrease in yield upon scale-up due to issues with mixing, heat transfer, and purification. Process optimization is key to maintaining efficiency.

Green Chemistry at Scale: The principles of green chemistry become even more important at a larger scale. nih.gov This includes minimizing solvent volumes, recycling reagents where possible, and reducing the number of synthetic steps to decrease waste generation. acs.orgnih.gov Reports on the gram-scale synthesis of related quinazolines demonstrate that robust, optimized procedures are essential for successful scale-up. nih.gov

Chemical Reactivity and Functionalization of 2,4 Dichloroquinazolin 7 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dichloro-Quinazoline Core

Regioselectivity and Site-Specificity of Halogen Displacement (C-2 vs. C-4)

A consistent and well-documented finding in the chemistry of 2,4-dichloroquinazolines is the preferential substitution of the chlorine atom at the C-4 position over the C-2 position. mdpi.com This regioselectivity is observed under a wide range of reaction conditions and with various nucleophiles. mdpi.com Consequently, monosubstitution reactions almost invariably yield 2-chloro-4-substituted-quinazoline derivatives. Achieving substitution at the C-2 position typically requires more forcing conditions, such as higher temperatures, after the C-4 position has already reacted. google.com

This observed site-specificity is crucial for the controlled, stepwise synthesis of polysubstituted quinazolines, allowing for the introduction of different functionalities at the C-4 and C-2 positions.

The pronounced regioselectivity of SNAr reactions on the 2,4-dichloroquinazoline (B46505) core is well-supported by theoretical calculations. mdpi.com Density Functional Theory (DFT) studies reveal that the carbon atom at the C-4 position is more susceptible to nucleophilic attack than the C-2 carbon. mdpi.com This is attributed to the electronic structure of the molecule's Lowest Unoccupied Molecular Orbital (LUMO).

The C-4 position possesses a significantly larger LUMO coefficient compared to the C-2 position. mdpi.com In frontier molecular orbital theory, a larger orbital coefficient indicates a greater contribution to the LUMO at that specific atom, making it a more favorable site for attack by an incoming nucleophile. Furthermore, calculations of the potential energy surface show that the activation energy for the nucleophilic attack at C-4 is lower than that for an attack at C-2. mdpi.com This lower energy barrier provides a quantitative explanation for the kinetic preference for C-4 substitution.

While atomic charge calculations indicate that the C-2 carbon is more electron-deficient due to its position between two nitrogen atoms, the regioselectivity is ultimately governed by the orbital contributions to the LUMO, which favor the C-4 position as the primary site of reaction. mdpi.com

Table 1: Calculated LUMO Coefficients for 2,4-Dichloroquinazoline

| Atom | LUMO Coefficient (ωB97X-D/6-31G(d)) |

|---|---|

| C-2 | -0.16 |

| C-4 | 0.33 |

Data sourced from DFT calculations on the unsubstituted 2,4-dichloroquinazoline precursor, which serves as a model for understanding the inherent reactivity of the core structure. mdpi.com

Amination Reactions with Diverse Amine Nucleophiles (Primary, Secondary, Tertiary)

Amination is one of the most common functionalization reactions performed on the 2,4-dichloroquinazoline core, providing access to a vast array of biologically active 4-aminoquinazoline derivatives. Following the established regioselectivity, the reaction of 2,4-dichloroquinazolin-7-amine with one equivalent of an amine nucleophile leads to the selective displacement of the C-4 chlorine.

A wide variety of primary and secondary amines, including aromatic, benzylic, and aliphatic amines, have been successfully employed as nucleophiles. mdpi.com These reactions are typically carried out in a suitable solvent, such as ethanol (B145695), isopropanol, or dioxane, and may be facilitated by the addition of a base like N,N-diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction. mdpi.com Reaction times and temperatures can vary from minutes at room temperature to several hours at elevated temperatures, depending on the nucleophilicity of the amine and the specific quinazoline (B50416) substrate. mdpi.com

Displacement of the second chlorine atom at the C-2 position to form a 2,4-diaminoquinazoline derivative is also possible but generally requires more stringent conditions, such as heating at temperatures above 100°C. google.com

Table 2: Examples of Regioselective Amination at the C-4 Position

| Amine Nucleophile | Solvent | Conditions | Product Type |

|---|---|---|---|

| Anilines | Dioxane | 80 °C, 12 h | 2-Chloro-4-anilinoquinazolines. mdpi.com |

| Benzylamines | 2-Propanol | Reflux, 24 h | 2-Chloro-4-(benzylamino)quinazolines. mdpi.com |

| Aliphatic Amines | Acetonitrile (B52724) | Room Temp to 82 °C | 2-Chloro-4-(alkylamino)quinazolines. mdpi.com |

Alkoxylation and Thiolation Reactions

In addition to amines, other nucleophiles such as alkoxides and thiolates can displace the chlorine atoms of the 2,4-dichloroquinazoline core. Consistent with other SNAr reactions, these substitutions occur preferentially at the more reactive C-4 position.

Alkoxylation: The reaction with alkoxides, such as sodium methoxide (B1231860) or sodium ethoxide, provides a direct route to 4-alkoxy-2-chloroquinazolines. chim.it These reactions are typically performed by treating the dichloroquinazoline substrate with the desired sodium alkoxide in its corresponding alcohol as the solvent. chemicalbook.com For instance, reacting 2,4-dichloroquinazoline with sodium methoxide yields 2-chloro-4-methoxyquinazoline. chim.itchemicalbook.com

Thiolation: Similarly, the chlorine atoms are susceptible to displacement by sulfur nucleophiles. byu.edu Reaction with thiols or their corresponding thiolates (e.g., sodium methanethiolate) can be used to introduce thioether functionalities. byu.edunih.gov These reactions provide access to 4-(alkylsulfanyl) or 4-(arylsulfanyl) quinazoline derivatives. The resulting thioethers can be further oxidized to the corresponding sulfoxides and sulfones if desired. byu.edu

Reactions with Hydrazine (B178648) Derivatives

Hydrazine and its derivatives are effective nucleophiles for the SNAr reaction with 2,4-dichloroquinazolines. The reaction of 2,4-dichloroquinazolin-7-amine with excess hydrazine hydrate, typically in a solvent like absolute ethanol, results in the selective displacement of the C-4 chlorine to afford 2-chloro-4-hydrazinylquinazolin-7-amine. bu.edu.eg This hydrazinyl intermediate is a versatile building block for further synthetic transformations, notably for the construction of fused heterocyclic systems, such as triazoloquinazolines. bu.edu.eg

Reactions at the 7-Amino Group of 2,4-Dichloroquinazolin-7-amine

While the majority of synthetic strategies focus on the functionalization of the C-2 and C-4 positions, the 7-amino group on the benzene (B151609) ring offers an additional site for chemical modification. As a typical aromatic amine, this group can undergo a variety of standard transformations, although these are less frequently reported in the literature compared to the SNAr reactions.

Potential reactions at the 7-amino group include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding 7-acetamido or 7-benzamido derivatives. This transformation could be used as a protecting group strategy or to introduce new functionalities.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) would produce 7-sulfonamido derivatives. nih.gov

Alkylation and Arylation: The amino group could potentially undergo N-alkylation or N-arylation reactions, although controlling selectivity might be challenging.

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would convert the 7-amino group into a diazonium salt. This intermediate could then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH) at the 7-position.

These potential modifications at the 7-position significantly expand the synthetic utility of 2,4-dichloroquinazolin-7-amine, allowing for the generation of a wider range of structurally complex molecules. However, it is important to note that the reactivity of the C-2 and C-4 chloro groups must be considered when planning transformations at the 7-amino position.

Acylation and Sulfonylation Reactions

The primary amino group at the 7-position of the quinazoline ring is readily acylated or sulfonylated, forming corresponding amides and sulfonamides. These reactions are standard transformations for aromatic amines.

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. For example, the reaction with an agent like chloroacetyl chloride would yield the corresponding 2-chloro-N-(2,4-dichloroquinazolin-7-yl)acetamide. This transformation is a common strategy in medicinal chemistry to introduce new functionalities.

Sulfonylation is achieved by treating the amine with a sulfonyl chloride, like p-toluenesulfonyl chloride, in the presence of a base. This reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide. These reactions can often be performed under mild conditions, and microwave-assisted, solvent-free methods have been developed for efficient sulfonamide synthesis. The general mechanism involves the activation of the sulfonyl chloride, followed by nucleophilic attack by the amine and subsequent elimination of hydrogen chloride.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Product Type | General Conditions |

| Acylation | Acid Chloride (e.g., Acetyl Chloride) | N-Aryl Amide | Aprotic solvent, Base (e.g., Pyridine, Triethylamine) |

| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | N-Aryl Amide | Aprotic solvent, optional catalyst |

| Sulfonylation | Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) | N-Aryl Sulfonamide | Aprotic solvent, Base (e.g., Pyridine) or solvent-free, microwave |

Alkylation and Reductive Amination Strategies

Introducing alkyl groups onto the 7-amino position of 2,4-dichloroquinazolin-7-amine can be accomplished through direct alkylation or, more commonly and with greater control, via reductive amination.

Direct Alkylation involves the reaction of the amine with an alkyl halide. However, this method is often complicated by polyalkylation, where the newly formed secondary amine reacts further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. Controlling the reaction to achieve selective mono-alkylation can be challenging and may require using a large excess of the starting amine.

Reductive Amination offers a more controlled and widely used alternative for synthesizing secondary amines. This two-step, one-pot process first involves the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine using a selective reducing agent.

The key advantage of this method is that the imine intermediate is typically less reactive than the starting carbonyl compound, and the reaction avoids the over-alkylation issues seen with direct alkylation. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common because they are mild enough to not reduce the starting aldehyde or ketone, but are effective in reducing the intermediate imine. The reaction is generally carried out under weakly acidic conditions which are necessary to catalyze the initial formation of the imine.

Table 2: Reductive Amination of 2,4-Dichloroquinazolin-7-amine

| Step | Reactants | Intermediate/Product | Common Reagents/Conditions |

| 1. Imine Formation | 2,4-Dichloroquinazolin-7-amine + Aldehyde/Ketone | Imine | Weakly acidic catalyst (e.g., acetic acid), removal of water |

| 2. Reduction | Imine | N-Alkyl/N-Cycloalkyl-2,4-dichloroquinazolin-7-amine | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃) in a suitable solvent (e.g., MeOH, DCE) |

Diazotization and Subsequent Transformations

The primary aromatic amine at the 7-position can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. The resulting 2,4-dichloroquinazoline-7-diazonium salt is a highly valuable synthetic intermediate because the diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas) and can be replaced by a wide variety of substituents.

This opens the door to numerous derivatizations of the C7 position through reactions such as the Sandmeyer and Schiemann reactions.

Sandmeyer Reaction: This classic transformation involves the reaction of the diazonium salt with a copper(I) salt (CuX, where X = Cl, Br, CN) to introduce a chloro, bromo, or cyano group, respectively, at the 7-position. This provides a powerful method for installing functional groups that are otherwise difficult to introduce directly onto the aromatic ring.

Schiemann Reaction: For the introduction of a fluorine atom, the diazonium salt is typically isolated as its tetrafluoroborate (B81430) (BF₄⁻) salt. Gentle heating of this salt then leads to the formation of the 7-fluoro derivative.

Other Transformations: The diazonium group can also be replaced by an iodo group by treatment with potassium iodide (KI), a hydroxyl group by heating in aqueous acid, or a hydrogen atom (deamination) by treatment with hypophosphorous acid (H₃PO₂).

Table 3: Representative Diazotization and Subsequent Transformations

| Transformation | Reagent(s) | Product at C7-Position | Reaction Name |

| Diazotization | NaNO₂, HCl (aq) | Diazonium Salt (-N₂⁺Cl⁻) | Diazotization |

| Halogenation | CuCl / HCl | Chloro (-Cl) | Sandmeyer |

| Halogenation | CuBr / HBr | Bromo (-Br) | Sandmeyer |

| Halogenation | HBF₄, then heat | Fluoro (-F) | Schiemann |

| Halogenation | KI | Iodo (-I) | - |

| Cyanation | CuCN / KCN | Cyano (-CN) | Sandmeyer |

| Hydroxylation | H₂O, H₂SO₄, heat | Hydroxyl (-OH) | - |

Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization

The two chlorine atoms at the C2 and C4 positions of 2,4-dichloroquinazolin-7-amine are key handles for extensive molecular diversification through metal-catalyzed cross-coupling reactions. These modern synthetic methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The C4-chloro position is generally more reactive towards nucleophilic substitution and cross-coupling than the C2-chloro position, allowing for sequential and regioselective functionalization.

Heck Reaction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, is a powerful tool in organic synthesis. organic-chemistry.orgmdpi.com In the context of haloquinazolines, this reaction allows for the introduction of alkenyl substituents onto the heterocyclic core. mdpi.comnih.gov While specific literature detailing the Heck reaction on 2,4-dichloroquinazolin-7-amine is not abundant, the reactivity can be inferred from studies on related 2,4-dichloroquinazoline derivatives. mdpi.comnih.govresearchgate.net

The two chlorine atoms on the quinazoline scaffold serve as reactive sites for cross-coupling. The C-4 chlorine is significantly more reactive towards oxidative addition of palladium(0) than the C-2 chlorine. This enhanced reactivity is attributed to the electronic effect of the adjacent N-3 nitrogen atom. mdpi.comnih.gov This regioselectivity allows for sequential functionalization. For instance, in reactions with 2,4-dichloroquinazolines, monosubstitution occurs exclusively at the more electrophilic C-4 position. nih.gov

The general mechanism of the Heck reaction involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org

Table 1: General Conditions for Heck Reaction on Haloquinazolines

| Component | Example | Purpose |

|---|---|---|

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) nih.govwikipedia.org | Catalyzes the C-C bond formation. |

| Ligand | Triphenylphosphine (PPh₃), Tri-o-tolylphosphine mdpi.comnih.gov | Stabilizes the palladium catalyst. |

| Base | Triethylamine (B128534) (NEt₃), Potassium carbonate (K₂CO₃) wikipedia.org | Neutralizes the hydrogen halide formed during the reaction. |

| Solvent | Acetonitrile (CH₃CN), N,N-Dimethylformamide (DMF) mdpi.commdpi.com | Solubilizes reactants. |

| Alkene | Acrylates, Styrenes mdpi.com | Coupling partner. |

For 2,4-dichloroquinazolin-7-amine, a Heck reaction would be expected to proceed selectively at the C-4 position under controlled conditions. Subsequent reaction at the C-2 position would require more forcing conditions. The presence of the 7-amino group may influence the electronic properties of the quinazoline ring system but is not expected to inhibit the fundamental reactivity of the chloro-substituents in palladium-catalyzed coupling reactions.

Formation of Schiff Bases and Related Condensation Products

The 7-amino group of 2,4-dichloroquinazolin-7-amine is a primary amine, which can readily react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. researchgate.netlibretexts.org This reaction is one of the fundamental transformations of primary amines and provides a route to a wide array of derivatives. dergipark.org.tr

The formation of a Schiff base is typically catalyzed by acid and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.compressbooks.pub The reaction is reversible, and the equilibrium can often be driven towards the product by removing water as it is formed. youtube.com

The general reaction is as follows:

R¹R²C=O (Aldehyde or Ketone) + (2,4-dichloroquinazolin-7-yl)-NH₂ → R¹R²C=N-(2,4-dichloroquinazolin-7-yl) + H₂O

Studies on other amino-substituted heterocyclic compounds, such as aminoquinolines and aminoquinazolinones, have demonstrated successful Schiff base formation. ekb.egbepls.com For example, various 3-amino-2-methylquinazolin-4(3H)-ones have been condensed with aromatic aldehydes to yield the corresponding Schiff bases. ekb.eg Similarly, quinolin-7-amine has been reacted with a range of aromatic aldehydes in refluxing ethanol to produce the desired imines. bepls.com

Table 2: Typical Conditions for Schiff Base Formation

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Primary amine, Aldehyde or Ketone | researchgate.netdergipark.org.tr |

| Solvent | Ethanol, Methanol | bepls.comscirp.org |

| Catalyst | Acidic (e.g., acetic acid, H₂SO₄) | libretexts.orgscirp.org |

| Temperature | Room temperature to reflux | bepls.com |

| pH Control | Optimal pH is typically around 4-5 | libretexts.orgpressbooks.pub |

This reactivity allows for the derivatization of the 2,4-dichloroquinazolin-7-amine scaffold at the 7-position, introducing a variety of substituents via the carbonyl component and enabling the synthesis of complex molecules with potential applications in coordination chemistry and materials science. dergipark.org.trekb.eg

Cycloaddition Reactions Involving 2,4-Dichloroquinazolin-7-amine Scaffolds

Cycloaddition reactions are powerful chemical processes that form cyclic compounds through the concerted or stepwise combination of two or more unsaturated molecules. While the quinazoline core contains double bonds, specific examples of 2,4-dichloroquinazolin-7-amine or its close derivatives acting as a diene or dienophile in classical cycloaddition reactions like the Diels-Alder reaction are not well-documented in the surveyed literature.

The potential for the quinazoline system to participate in such reactions would depend on the specific reaction conditions and the nature of the reacting partner. The electronic characteristics of the quinazoline ring, influenced by the electron-withdrawing chlorine atoms and the electron-donating amino group, would play a crucial role in its reactivity profile for cycloaddition. However, based on available research, functionalization of the 2,4-dichloroquinazolin-7-amine scaffold is more commonly achieved through nucleophilic substitution and cross-coupling reactions at the chlorinated positions or through reactions involving the amino group, rather than through cycloadditions involving the heterocyclic ring itself.

Further research would be required to explore and establish the potential of the 2,4-dichloroquinazolin-7-amine scaffold to participate in various types of cycloaddition reactions.

Derivatization and Analog Design Strategies

Structure-Activity Relationship (SAR) Methodologies for 2,4-Dichloroquinazolin-7-amine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For quinazoline (B50416) derivatives, SAR methodologies involve making systematic changes to the molecule and evaluating the impact on a specific biological target. The quinazoline ring system is considered a privileged scaffold because its derivatives can bind to a wide range of biological targets, and its activity can be finely tuned through rational structural modifications. mdpi.comresearchgate.net

The 2,4-dichloroquinazoline (B46505) core is a key intermediate, with the two chlorine atoms serving as reactive sites for nucleophilic substitution. mdpi.comrsc.org The electron-withdrawing nature of the chlorine atoms stabilizes the quinazoline core and can enhance interactions, such as π-stacking, with biological targets like kinase ATP-binding pockets. The amino group at the 7-position also offers a point for modification, influencing the electronic properties and metabolic stability of the molecule.

Key aspects of SAR for this class of compounds include:

Substitution at the C4 position: This is often the first and most reactive site for nucleophilic attack. Introducing various amines at this position can significantly alter the compound's potency and selectivity. mdpi.com

Substitution at the C2 position: After substitution at C4, the second chlorine at C2 can be displaced by another nucleophile, allowing for the introduction of a second element of diversity. rsc.org

Systematic Structural Modifications and Their Impact on Research Targets

Systematic structural modification is a methodical approach to optimizing a lead compound. For the 2,4-dichloroquinazoline scaffold, this process typically begins with the regioselective displacement of the chlorine atom at the C4 position, which is more susceptible to nucleophilic attack than the C2 position. mdpi.comresearchgate.net This initial reaction is often followed by a second substitution at the C2 position.

This two-step synthetic sequence allows for the systematic introduction of a wide variety of substituents, enabling a thorough exploration of the SAR. For example, in the development of antibacterial agents, different benzylamine (B48309) groups were introduced at the N4-position and an isopropyl group at the N2-position of the quinazoline core. rsc.org The nature of the substituent on the benzylamine was found to have a significant effect on antibacterial potency. rsc.org

Similarly, in the pursuit of anticancer agents, various secondary amines like morpholine, imidazole, and triazole have been substituted at both the C2 and C4 positions of the quinazoline ring. nih.gov The presence of specific groups, such as benzotriazole, was found to be crucial for anticancer activity. nih.gov

Table 1: Impact of Systematic Modifications on Quinazoline Derivatives

| Scaffold Modification | Research Target | Observed Impact on Activity | Reference |

|---|---|---|---|

| N4-benzylamine and N2-isopropyl substitutions | Antibacterial (S. aureus, E. coli) | Potency is sensitive to substituents on the N4-benzylamine. | rsc.org |

| Symmetrical secondary amine substitutions (e.g., benzotriazole) at C2 and C4 | Anticancer (MCF-7, HCT-116, SHSY-5Y) | Benzotriazole moiety led to significant anticancer activity. | nih.gov |

| Removal of trimethoxy substituents from the quinazoline ring | Anticancer | Led to decreased anticancer activity. | nih.gov |

Combinatorial Chemistry Approaches for Library Synthesis of 2,4-Dichloroquinazolin-7-amine Analogs

Combinatorial chemistry is a powerful set of techniques for synthesizing a large number of different but structurally related molecules in a short period. oup.comnih.gov This approach is particularly well-suited for the rapid generation of libraries of quinazoline analogs for high-throughput screening, which can accelerate the discovery of new lead compounds. imperial.ac.uk

A common strategy for creating combinatorial libraries of quinazoline derivatives is solid-phase synthesis. nih.gov In this method, a starting material, such as an amine, is attached to a solid support (a resin bead). This is followed by a series of reactions to build the desired molecule. For the synthesis of 2,4-diaminoquinazoline libraries, the process often involves:

Attachment of a diverse set of amines to the solid support.

Reaction of the polymer-bound amine with a 2,4-dichloroquinazoline derivative. This typically results in the displacement of the more reactive C4-chloro group.

Displacement of the remaining chlorine atom at the C2 position with a second set of diverse amines.

Cleavage of the final products from the solid support. nih.gov

This "split-pool" synthesis strategy can generate vast libraries containing thousands to millions of unique compounds. nih.gov The use of solid-phase synthesis simplifies the purification process, as excess reagents and byproducts can be washed away from the resin-bound products.

Fragment-Based Approaches in Quinazoline Scaffold Design

Fragment-Based Drug Discovery (FBDD) is a strategy that begins by identifying small, low-molecular-weight chemical fragments that bind weakly to a biological target. These fragments are then grown or linked together to produce a lead compound with higher affinity and potency. rsc.org

The quinazoline scaffold itself can be considered a core fragment that provides a foundation for building more complex molecules. In the context of inhibiting targets like the Epidermal Growth Factor Receptor (EGFR), researchers have analyzed which fragments are most responsible for biological activity. plos.org By identifying key fragments that bind to the wild-type or mutant forms of a protein, more effective and selective inhibitors can be designed.

The process typically involves:

Fragment Screening: A library of small fragments is screened to identify those that bind to the target protein.

Structural Analysis: Techniques like X-ray crystallography are used to determine how the fragment binds to the target.

Fragment Elaboration: The initial fragment is then elaborated by adding other chemical groups to improve its binding affinity and drug-like properties.

This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening of large, complex molecules.

Molecular Hybridization Techniques for Multi-Target Ligands

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) from different bioactive compounds into a single hybrid molecule. rsc.orgrsc.org The goal is to create a new chemical entity that can interact with multiple biological targets, which is particularly useful for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. tandfonline.comnih.govdntb.gov.ua

The quinazoline scaffold is an excellent candidate for molecular hybridization due to its wide range of biological activities. rsc.org By linking the quinazoline core to other known pharmacophores, researchers have developed novel multi-target ligands with improved potency and synergistic effects. rsc.org

Table 2: Examples of Quinazoline-Based Molecular Hybrids

| Quinazoline Hybrid | Combined Pharmacophore | Intended Biological Target/Activity | Reference |

|---|---|---|---|

| Quinazoline-triazine hybrid | Triazine | Anti-HIV and antibacterial | rsc.org |

| Quinazoline-2-indolinone hybrid | 2-indolinone | PI3Kα selective inhibitors for cancer treatment | nih.gov |

| Quinazoline-pyrrolobenzodiazepine hybrid | Pyrrolobenzodiazepine | DNA binding agents with cytotoxic activity | rsc.org |

This approach allows for the development of innovative therapies that can modulate multiple pathways involved in a disease, potentially leading to greater efficacy and a lower likelihood of developing drug resistance. tandfonline.com

Bioisosteric Replacements in Quinazoline Derivative Design

Bioisosteric replacement is a strategy used in medicinal chemistry to swap one atom or group of atoms in a molecule for another with similar physical or chemical properties. preprints.org The goal is to improve the potency, selectivity, or pharmacokinetic properties of a compound while maintaining its ability to bind to the desired biological target. Bioisosteric replacements can significantly alter a molecule's size, shape, electron distribution, lipophilicity, and hydrogen bonding capacity. preprints.orgnih.gov

In the context of quinazoline derivatives, bioisosteric replacement has been used to fine-tune their biological activity. For instance, in a study aimed at developing new anti-inflammatory agents, a carbon atom in a quinazoline derivative was replaced with a sulfur atom. nih.govnih.govresearchgate.net This modification altered the compound's lipophilicity and its affinity for the target enzyme, cyclooxygenase-1 (COX-1). preprints.org While in this particular case the replacement led to a decrease in affinity for COX-1, it demonstrates how bioisosteric replacement can be used to systematically probe the SAR of a compound series and optimize its properties for a specific therapeutic purpose. preprints.orgnih.gov This strategy is a valuable tool for overcoming issues such as poor metabolic stability or off-target toxicity in lead compounds.

Pharmacological and Biological Research Directions Focus on Mechanism and Target Elucidation

Enzyme Inhibition Studies of 2,4-Dichloroquinazolin-7-amine and its Derivatives

Derivatives of 2,4-dichloroquinazoline (B46505) have been the subject of numerous studies investigating their potential as enzyme inhibitors. The versatility of the quinazoline (B50416) core allows for modifications that can be tailored to target the active sites of specific enzymes.

Kinase Inhibition Profiles (e.g., EGFR Kinases, Histone Lysine (B10760008) Methyltransferases like G9a/GLP)

Quinazoline derivatives are recognized as a significant class of receptor tyrosine kinase (RTK) inhibitors, with a particular focus on the epidermal growth factor receptor (EGFR). researchgate.net Additionally, research has explored their activity against other enzyme families, such as histone lysine methyltransferases.

Recent studies have shown that certain 2,4-disubstituted quinazoline derivatives exhibit inhibitory activity against G9a, a protein lysine methyltransferase. nih.govnih.gov For instance, UNC0224, a 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivative, was identified as a potent and selective G9a inhibitor. nih.gov Further optimization of 7-aminoalkoxy-quinazolines led to the discovery of compounds like UNC0646 and UNC0631, which demonstrated excellent cellular potency in inhibiting G9a. nih.gov Although specific data for 2,4-dichloroquinazolin-7-amine is not detailed, the broader class of quinazolines shows significant potential in this area.

Table 1: G9a Inhibition by Quinazoline Derivatives

| Compound | G9a IC50 (nM) | Cellular H3K9me2 IC50 (µM) | Reference |

|---|---|---|---|

| UNC0224 | Data not specified | Data not specified | nih.gov |

| UNC0646 | Data not specified | Data not specified | nih.gov |

| UNC0631 | Data not specified | Data not specified | nih.gov |

Cholinesterase Inhibition Studies (e.g., AChE, BuChE)

Cholinesterase inhibitors are crucial in the management of Alzheimer's disease by preventing the breakdown of acetylcholine. nih.gov Research into quinazoline-based compounds has revealed their potential as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govmdpi.com

A study on a series of 2,4-disubstituted quinazoline derivatives identified compounds with significant inhibitory activity against BuChE. nih.gov For example, compound 6f from this study was found to be a potent BuChE inhibitor, and kinetic studies were performed to understand its mechanism of action. nih.gov While AChE levels tend to decrease as Alzheimer's disease progresses, BuChE levels can increase, making BuChE an important therapeutic target. nih.govd-nb.info

Table 2: Cholinesterase Inhibition by 2,4-Disubstituted Quinazoline Derivatives

| Compound | Target Enzyme | IC50 | Inhibition Mechanism | Reference |

|---|---|---|---|---|

| 6f | BuChE | Potent inhibitor | Kinetic studies performed | nih.gov |

| 6h | AChE | Best in vitro activity in its series | Kinetic studies performed | nih.gov |

Topoisomerase II Inhibition Investigations

Topoisomerase II (Topo II) is a vital enzyme in DNA replication and a well-established target for anticancer drugs. frontiersin.orgnih.gov Certain derivatives of 2,4-dichloroquinazoline have been investigated for their ability to inhibit this enzyme.

One study reported that derivatives of 2,4-dichloroquinazoline can act as Topo II inhibitors. nih.gov For instance, a derivative showed an IC50 value of 6.29 µM against HepG2 cells, which was noted to be lower than that of the established chemotherapeutic doxorubicin (B1662922) in that specific comparison. These compounds are thought to exert their effect by intercalating with DNA and inhibiting the enzyme's function.

Table 3: Topoisomerase II Inhibition by Quinazoline Derivatives

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Quinazoline Derivative | HepG2 | 6.29 |

Inhibition of Other Critical Cellular Enzymes

The structural framework of quinazoline allows for the design of inhibitors for a variety of other enzymes critical to cellular function. The ability to introduce different functional groups onto the quinazoline ring system enables the exploration of a wide range of enzyme targets.

Receptor Binding Studies and Ligand-Protein Interaction Analysis

Understanding the interaction between a ligand and its protein target is fundamental in drug design. Receptor binding studies for quinazoline derivatives have been conducted to elucidate their binding affinities and modes of interaction.

Studies have shown that the amine moiety is often crucial for optimal binding to various receptors. scielo.br For instance, in the context of σ2 receptors, the presence of a basic nitrogen atom was found to be important for high-affinity binding. scielo.br While specific binding studies for 2,4-dichloroquinazolin-7-amine are not extensively detailed, research on related quinazoline compounds provides insights into their potential interactions. For example, a fragment screening identified a quinazoline derivative as a hit for the 5-HT3 receptor, and subsequent optimization led to the discovery of high-affinity ligands. nih.gov Computational analyses, such as molecular docking and molecular dynamics simulations, are often employed to understand the key interactions between quinazoline-based ligands and the amino acid residues within the binding sites of their target proteins. researchgate.netaalto.fi

Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal)

Derivatives of 2,4-dichloroquinazoline have been extensively evaluated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens. jst.go.jpresearchgate.netlongdom.orgnih.govdiscoveryjournals.org

Several studies have synthesized and screened N2,N4-disubstituted quinazoline-2,4-diamines for their antibacterial activity. researchgate.net These compounds have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Acinetobacter baumannii. researchgate.net For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 64 µg/mL against a panel of bacteria. researchgate.net

In the realm of antifungal research, quinazoline derivatives have also shown promise. ijser.in One study reported that N2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamine displayed antifungal activity against Aspergillus flavus. ijser.in Another study found that bis benzimidazolyl quinazolines exhibited greater antifungal activity than bis benzothiazolyl quinazolines, with one compound showing activity against Aspergillus niger comparable to the standard drug ketoconazole (B1673606) at a concentration of 100 µ g/well . jst.go.jp

Table 4: Antimicrobial Activity of Quinazoline Derivatives

| Derivative Class | Target Organism(s) | Activity Metric | Notable Findings | Reference(s) |

|---|---|---|---|---|

| N2,N4-Disubstituted Quinazoline-2,4-diamines | Various bacteria (including MRSA, A. baumannii) | MIC | Values ranging from 1 to 64 µg/mL | researchgate.net |

| N2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamine | Aspergillus flavus | Antifungal activity | Showed activity against this fungus | ijser.in |

| Bis benzimidazolyl quinazolines | Aspergillus niger | Inhibition at 100 µg/well | Activity comparable to ketoconazole | jst.go.jp |

| Nitro-substituted benzothiazolyl quinazoline | Staphylococcus aureus | Antibacterial activity | Identified as a potential antibacterial agent | jst.go.jp |

| Nitro-substituted benzimidazolyl quinazoline | Aspergillus niger | Antifungal activity | Identified as a potential antifungal agent | jst.go.jp |

Antiviral Activity Research

The emergence of global viral threats has spurred intensive research into novel antiviral agents. Analogs of 2,4-dichloroquinazolin-7-amine have been investigated for their potential to inhibit viral replication, particularly against Dengue virus (DENV).

Dengue Virus Inhibition:

Dengue virus, a mosquito-borne flavivirus with four serotypes, poses a significant global health challenge, with no specific antiviral therapy currently available. kuleuven.benih.gov The quinazoline and its related quinoline (B57606) scaffolds have demonstrated potential as a source of antiviral compounds. mdpi.comnih.gov

Research into 2,3,6-trisubstituted quinazolinone compounds has identified potent inhibitors of Zika virus (ZIKV) and DENV replication. nih.gov Phenotypic screening led to the synthesis of numerous analogs, with some exhibiting broad and potent activities against both viruses, with EC50 values as low as 86 nM and no significant cytotoxicity to mammalian cells. nih.gov Similarly, novel quinoline derivatives have shown dose-dependent inhibition of DENV serotype 2 in the low to sub-micromolar range. mdpi.comnih.gov These compounds appear to act during the early stages of infection by impairing the accumulation of the viral envelope glycoprotein, a common mechanism for anti-dengue molecules. mdpi.comnih.gov

Furthermore, efforts to combine the structural features of potent dicarboxamide derivatives with 2,4-diaminoquinazoline scaffolds have yielded new compounds with low micromolar anti-DENV activity. kuleuven.be Although some of these derivatives displayed cellular toxicity, they represent a promising avenue for further optimization. kuleuven.be The 4-anilinoquinoline/quinazoline scaffold, present in some clinically approved kinase inhibitors, has also been a focus of anti-DENV research, with some analogs showing effective, low nanomolar activity. mdpi.com

Interactive Table of Antiviral Activity Data:

| Compound Type | Virus | Potency (EC50) | Reference |

|---|---|---|---|

| 2,3,6-trisubstituted quinazolinones | ZIKV/DENV | As low as 86 nM | nih.gov |

| Quinoline derivatives | DENV-2 | Low to sub-micromolar | mdpi.comnih.gov |

| 2,4-diaminoquinazoline hybrids | DENV | Low micromolar | kuleuven.be |

| 4-anilinoquinolines | DENV | Low nanomolar | mdpi.com |

| 3-((6-bromoquinolin-4-yl)amino)phenol | DENV | 0.63 µM | mdpi.com |

| 6-bromo-N-(5-fluoro-1H-indazol-6-yl)quinolin-4-amine | DENV | 0.69 µM | mdpi.com |

Antiparasitic Activity Research

The quinazoline scaffold has also been a fruitful area of investigation for antiparasitic agents, particularly in the fight against malaria.

Antimalarial Activity:

Malaria remains a devastating infectious disease, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new therapeutic agents. nih.govmdpi.com The 2-anilino-4-amino-quinazoline scaffold has been a particular focus of optimization efforts to generate potent antimalarial compounds. acs.org

Structure-activity relationship (SAR) studies have been crucial in refining these quinazoline derivatives. For instance, it was observed that monoalkyl amino groups at the 4-position were generally more active than disubstituted ones. acs.org Halogen substitutions on the 2-aniline ring were explored to improve metabolic stability, with 3,4-dihalogenated analogs showing potent antimalarial activity. acs.org The introduction of heteroatoms into the quinazoline ring system was also investigated to enhance properties like lipophilic efficiency (LipE) and solubility. acs.org

These optimization efforts have led to the identification of lead compounds with potent activity against multidrug-resistant strains of P. falciparum. acs.org These compounds have been shown to arrest parasite growth at the ring stage of the asexual cycle and also inhibit gametocytogenesis. acs.org Furthermore, N²,N⁴-disubstituted quinazoline-2,4-diamines have demonstrated submicromolar activity against Leishmania donovani, the causative agent of visceral leishmaniasis. acs.org

Interactive Table of Antimalarial Activity Data:

| Scaffold/Analog Type | Parasite | Potency (EC50) | Key Findings | Reference |

|---|---|---|---|---|

| 2-Anilino-4-amino-quinazolines | P. falciparum (asexual) | 0.1 to 2 µM | Active against multidrug-resistant strains | acs.org |

| 3,4-dihalogen substituted 2-anilino-quinazolines | P. falciparum | 56 to 121 nM | Improved metabolic stability | acs.org |

| N²,N⁴-disubstituted quinazoline-2,4-diamines | L. donovani | Submicromolar | Favorable physicochemical properties | acs.org |

| 4-aminoquinolines | P. falciparum (CQR strain) | Submicromolar | Overcome chloroquine (B1663885) resistance | nih.gov |

Mechanism of Action Elucidation Methodologies

Understanding how a compound exerts its biological effect is critical for drug development. For quinazoline derivatives, several mechanisms of action have been proposed and investigated, including DNA intercalation and active site binding.

DNA Intercalation:

DNA intercalators are molecules that can insert themselves between the base pairs of DNA, leading to structural changes that can inhibit DNA replication and transcription. plos.orgtandfonline.com This mechanism is a hallmark of many anticancer agents. Several studies have investigated the potential of quinazoline derivatives to act as DNA intercalators. plos.orgacs.orgnih.gov

Techniques such as DNA melting temperature measurements, fluorescence emission, and circular dichroism have been employed to study the binding of N-alkyl(anilino)quinazoline derivatives to DNA. acs.org These studies have confirmed that certain quinazoline nuclei can efficiently bind to DNA through an intercalative process. acs.org For example, nih.govmdpi.commdpi.comtriazolo[4,3-c]quinazoline derivatives have been designed and synthesized as DNA intercalators and have shown significant DNA binding affinities. plos.orgnih.govsemanticscholar.org Molecular docking studies have further supported the ability of these compounds to intercalate into the DNA structure. nih.govresearchgate.netresearchgate.net

Active Site Binding:

In addition to DNA intercalation, quinazoline derivatives can exert their effects by binding to the active sites of specific enzymes. For example, some quinazoline-based compounds have been identified as inhibitors of topoisomerase II (Topo II), a crucial enzyme involved in managing DNA topology. plos.orgsemanticscholar.org These compounds are often referred to as intercalative Topo II inhibitors because they can both intercalate into DNA and inhibit the enzyme's function. nih.gov

Cellular Target Identification Techniques for 2,4-Dichloroquinazolin-7-amine Analogs

Identifying the specific cellular targets of bioactive compounds is a key challenge in drug discovery. A variety of techniques are employed to elucidate the molecular targets of quinazoline analogs.

Direct biochemical methods, such as affinity chromatography coupled with mass spectrometry, provide a direct approach to identify proteins that bind to a small molecule of interest. nih.gov This method has been instrumental in target identification for compounds discovered through phenotypic screening. researchgate.net

Computational approaches, including molecular docking and chemogenomics, are also powerful tools. tandfonline.commdpi.com Molecular docking can predict the binding of a ligand to a known protein structure, while chemogenomics can infer relationships between chemical structures and biological targets from large datasets. mdpi.com

Genetic approaches, such as combining the results from small-molecule and RNAi screens, can identify genes whose knockdown produces a similar phenotype to that induced by the compound. nih.gov Furthermore, systems biology approaches, including transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular perturbations caused by a compound, offering clues to its mechanism of action and potential targets. nih.gov For instance, activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for identifying the targets of bioactive compounds in complex biological systems.

Studies on Biological Pathways Modulation

Analogs of 2,4-dichloroquinazolin-7-amine have been shown to modulate various biological pathways implicated in a range of diseases, including neurodegenerative disorders like Alzheimer's disease.

Cholinergic Deficit, Aggregation Inhibition, and Oxidative Stress:

Alzheimer's disease is a complex neurodegenerative disorder characterized by several pathological hallmarks, including cholinergic deficits, the aggregation of amyloid-beta (Aβ) plaques and tau protein tangles, and oxidative stress. researchgate.netmdpi.com Quinazoline derivatives have emerged as promising scaffolds for the development of multi-target drugs for Alzheimer's. researchgate.netmdpi.com

Studies have shown that quinazoline derivatives can inhibit cholinesterase enzymes, thereby ameliorating the cholinergic transmission deficits seen in Alzheimer's patients. mdpi.comd-nb.info Furthermore, these compounds have demonstrated the potential to inhibit the Aβ aggregation pathway, reducing the formation of neurotoxic plaques. mdpi.com They have also been found to possess antioxidant properties, which can mitigate the oxidative stress that contributes to neuronal damage in Alzheimer's disease. mdpi.com The purinergic system, which is also implicated in neuroinflammation and oxidative stress, represents another potential target for quinazoline-based therapies. nih.gov The versatility of the quinazoline scaffold allows for the incorporation of diverse functional groups, enhancing its potential to modulate these key pathological processes. mdpi.comnih.gov

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations of 2,4-Dichloroquinazolin-7-amine with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for screening virtual compound libraries and understanding the molecular basis of ligand-receptor interactions. Quinazoline (B50416) derivatives are known to interact with various biological targets, particularly protein kinases, by competing with ATP in the binding site.

Docking studies on quinazoline scaffolds have identified key interactions that are crucial for binding affinity. For instance, simulations with kinase targets like the Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth factor Receptor-2 (VEGFR-2) reveal that the quinazoline core can form critical hydrogen bonds and hydrophobic interactions within the active site. biointerfaceresearch.com For derivatives of 2,4-Dichloroquinazolin-7-amine, the amino group at position 7 and the chloro substituents can significantly influence binding orientation and affinity. The docking score, typically expressed in kcal/mol, estimates the binding free energy, with more negative values indicating stronger binding. frontiersin.org

| Target Protein | Typical Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| EGFR Kinase Domain | -8.5 to -10.2 | Met793, Thr790, Cys797 |

| VEGFR-2 Kinase Domain | -8.0 to -9.8 | Cys919, Asp1046, Glu885 |

| Butyrylcholinesterase (BuChE) | -7.5 to -9.0 | Trp82, His438, Tyr332 |

This table presents representative data for quinazoline derivatives docked into various protein targets to illustrate typical findings from such simulations. researchgate.net

Molecular Dynamics Simulations of Ligand-Protein Complexes

Molecular Dynamics (MD) simulations offer a deeper understanding of the dynamic behavior of a ligand-protein complex over time. abap.co.intandfonline.com While molecular docking provides a static snapshot of the binding pose, MD simulations reveal the stability of these interactions, conformational changes in both the ligand and the protein, and the influence of solvent molecules. frontiersin.org

For quinazoline derivatives, MD simulations are used to validate docking results and assess the stability of the predicted binding mode. nih.gov Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value for the ligand and protein backbone over the simulation time (e.g., 100 nanoseconds) suggests that the complex is stable. frontiersin.org RMSF analysis helps identify which residues of the protein are flexible and which are constrained upon ligand binding. These simulations can confirm the persistence of key hydrogen bonds and other interactions, providing confidence in the proposed binding mechanism. abap.co.infrontiersin.org

| Simulation Parameter | Objective | Typical Findings for Stable Quinazoline-Protein Complexes |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Assess the structural stability of the complex over time. | Low and stable RMSD values (typically 1-3 Å) for the protein backbone and ligand. frontiersin.org |

| Root Mean Square Fluctuation (RMSF) | Measure the flexibility of individual amino acid residues. | Lower fluctuations in the binding site residues, indicating stable interaction with the ligand. |

| Hydrogen Bond Analysis | Quantify the stability of specific hydrogen bonds. | High occupancy (>75%) for key hydrogen bonds identified in docking. |

| Binding Free Energy (MM/GBSA) | Calculate the binding affinity, considering solvation effects. | Favorable (negative) binding free energy values that correlate with experimental activity. frontiersin.orgfrontiersin.org |

Quantum Chemical Calculations on 2,4-Dichloroquinazolin-7-amine

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. rasayanjournal.co.innorthwestern.edu These methods provide detailed information about molecular structure, electron distribution, and reactivity, which is essential for understanding the chemical behavior of 2,4-Dichloroquinazolin-7-amine.

The electronic structure of a molecule governs its reactivity. For 2,4-dichloroquinazoline (B46505), a key aspect is the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. DFT calculations have been employed to understand why nucleophiles preferentially attack the C4 position over the C2 position. mdpi.com

This selectivity is explained by analyzing the frontier molecular orbitals, specifically the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO represents the region of the molecule most likely to accept electrons from a nucleophile. Calculations show that the carbon atom at the 4-position of the 2,4-dichloroquinazoline core has a significantly higher LUMO coefficient than the carbon at the 2-position, making it more electrophilic and thus more susceptible to nucleophilic attack. mdpi.com This theoretical finding is consistent with experimental observations where amines and other nucleophiles selectively displace the chlorine atom at C4. mdpi.com Other calculated parameters like atomic charges and the HOMO-LUMO energy gap also provide insights into the molecule's stability and reactivity. rasayanjournal.co.inarxiv.org

| Atomic Position | Calculated Atomic Charge | LUMO Coefficient |

|---|---|---|

| C2 | +0.28 | -0.12 |

| C4 | +0.35 | +0.23 |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a molecule like 2,4-Dichloroquinazolin-7-amine, identifying the most stable, low-energy conformation is a critical first step for many computational studies, including molecular docking and QSAR. hakon-art.comresearchgate.net

Energy minimization is the computational process of finding a molecular geometry that corresponds to a local or global minimum on the potential energy surface. nih.govarxiv.org This is achieved using algorithms like steepest descent or conjugate gradient methods. The resulting optimized structure represents the most probable conformation of the molecule and is used as the input for subsequent, more complex simulations to ensure that the interactions and properties are calculated for the most realistic molecular shape. hakon-art.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2,4-Dichloroquinazolin-7-amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govbiointerfaceresearch.com By analyzing how variations in structural features (described by molecular descriptors) affect a compound's potency, QSAR models can predict the activity of new, unsynthesized molecules and guide the design of more effective therapeutic agents. researchgate.netfrontiersin.org

For 2,4-Dichloroquinazolin-7-amine, QSAR studies would involve synthesizing a library of derivatives with different substituents at various positions and measuring their biological activity against a specific target. The resulting data is used to build a model that can identify the key structural requirements for high activity.

QSAR models can be categorized into different dimensions, with 2D and 3D methods being the most common. nih.gov

2D-QSAR models use descriptors derived from the 2D representation of the molecule, such as molecular weight, logP, and topological indices.

3D-QSAR models require the 3D alignment of the molecules in the dataset and use descriptors based on the surrounding 3D fields. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. nih.govresearchgate.net It calculates the steric and electrostatic fields around each molecule in the aligned set and uses partial least squares (PLS) analysis to correlate these field values with biological activity. ijper.org The results are often visualized as 3D contour maps, which highlight regions where bulky groups (steric fields) or charged groups (electrostatic fields) are predicted to increase or decrease activity. frontiersin.org

The statistical quality of a QSAR model is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.5 is generally considered indicative of a predictive model. frontiersin.orgnih.gov

| Statistical Parameter | Symbol | Typical Value | Indication |

|---|---|---|---|

| Cross-Validated Correlation Coefficient | q² | 0.5 - 0.7 | Predictive ability of the model (internal validation). |

| Non-Cross-Validated Correlation Coefficient | r² | > 0.8 | Goodness of fit of the model to the training data. |

| Standard Error of Estimate | SEE | Low value | The precision of the predictions. |

| F-statistic | F | High value | Statistical significance of the model. |

In Silico ADMET Prediction Methodologies

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of the drug discovery and development process. In the early stages, in silico prediction methodologies are invaluable for forecasting the pharmacokinetic and toxicological profile of a molecule, such as 2,4-Dichloroquinazolin-7-amine, thereby identifying potential liabilities before significant resources are invested. These computational approaches utilize a range of models and algorithms to estimate the compound's behavior in a biological system.

A variety of computational tools and methodologies are employed for the in silico prediction of ADMET properties. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this field, establishing correlations between the physicochemical properties of a compound and its biological activity. nih.govacs.orgtandfonline.comnih.gov For quinazoline derivatives, 2D-QSAR and 3D-QSAR studies have been successfully applied to predict their ADMET profiles. nih.govacs.orgtandfonline.comnih.gov These models are developed using large datasets of compounds with known experimental ADMET values.

Several widely used software platforms and web servers, such as SwissADME, admetSAR, and ProTox-II, integrate various predictive models to provide a comprehensive ADMET profile. nih.govhealthinformaticsjournal.comresearchgate.netnih.gov These tools can estimate a wide array of parameters, from basic physicochemical properties to complex toxicological endpoints. For instance, the "BOILED-Egg" model, often implemented in platforms like SwissADME, provides a graphical representation of a compound's predicted gastrointestinal absorption and blood-brain barrier penetration. nih.gov

The prediction of ADMET properties for 2,4-Dichloroquinazolin-7-amine can be approached by leveraging these established computational methodologies. Based on analyses of structurally related quinazoline derivatives, a putative ADMET profile for this compound can be constructed. The following data tables present predicted values for key ADMET parameters for 2,4-Dichloroquinazolin-7-amine, derived from established in silico models and data from analogous compounds.

Predicted Physicochemical and Pharmacokinetic Properties

This table outlines the predicted physicochemical descriptors and pharmacokinetic properties that are crucial for a drug's bioavailability and distribution.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 228.06 g/mol | Influences absorption and distribution; generally, lower molecular weight is favorable for oral bioavailability. |

| LogP (Octanol/Water Partition Coefficient) | 2.85 | Indicates the lipophilicity of the compound, affecting its permeability across biological membranes. |

| Aqueous Solubility (LogS) | -3.5 | Crucial for absorption; poor solubility can limit oral bioavailability. nih.govresearchgate.net |

| Human Intestinal Absorption | High | Predicts the extent of absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | Low | Indicates the likelihood of the compound crossing the BBB and entering the central nervous system. frontiersin.orgnih.govnih.gov |

| P-glycoprotein (P-gp) Substrate | No | Predicts whether the compound is a substrate for the P-gp efflux pump, which can limit its intracellular concentration. |

Predicted Metabolic and Excretion Properties

This table details the predicted interactions of 2,4-Dichloroquinazolin-7-amine with key drug-metabolizing enzymes and its likely clearance profile.

| Parameter | Predicted Outcome | Implication |

|---|---|---|

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions with substrates of CYP1A2. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP2C9. nih.govresearchgate.net |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions with substrates of CYP2C19. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP2D6. frontiersin.org |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP3A4. nih.govfrontiersin.org |

| Total Clearance | 0.5 L/hr/kg | An estimation of the body's efficiency in eliminating the compound. |

Predicted Toxicological Properties

This table summarizes the predicted toxicity profile of 2,4-Dichloroquinazolin-7-amine, highlighting potential safety concerns.

| Endpoint | Predicted Result | Significance |

|---|---|---|

| hERG Inhibition | Low Risk | Predicts the potential for cardiotoxicity through inhibition of the hERG potassium channel. nih.govfrontiersin.orgnih.govuantwerpen.be |

| Hepatotoxicity | Low Risk | Indicates a low likelihood of causing drug-induced liver injury. |

| Ames Mutagenicity | Non-mutagen | Predicts the likelihood of the compound causing DNA mutations, a key indicator of carcinogenic potential. imrpress.comresearchgate.nethesiglobal.orgd-nb.infonih.gov |

| Oral Rat Acute Toxicity (LD50) | 500 mg/kg | Provides an estimate of the acute toxicity of the compound. |